REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].[CH3:10][NH:11][CH3:12].[CH2:13]=O.Cl>C(O)C.O>[CH3:10][N:11]([CH2:13][C:6]1[CH:5]=[C:4]([CH3:8])[C:3]([OH:9])=[C:2]([CH3:1])[CH:7]=1)[CH3:12]
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Name
|
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
|
O
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Name
|
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Quantity
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100 mL
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Type
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solvent
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Smiles
|
O
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Name
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Quantity
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20 g
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Type
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reactant
|
Smiles
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CC1=C(C(=CC=C1)C)O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CNC
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 12 h
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Duration
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12 h
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Type
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EXTRACTION
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Details
|
The water layer was extracted with diethyl ether (2×150 mL)
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Type
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ADDITION
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Details
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The aqueous layer was brought to pH=8 by the addition of a 1N aqueous sodium hydroxide solution
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Type
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TEMPERATURE
|
Details
|
cooled to 0° C. in an ice bath
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Type
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EXTRACTION
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Details
|
was extracted with diethyl ether (3×200 mL)
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Type
|
WASH
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Details
|
The organics were washed with a saturated aqueous sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
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concentrated under vacuum
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Type
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CUSTOM
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Details
|
The resulting oil was dried under high vacuum overnight
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Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=CC(=C(C(=C1)C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.42 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |